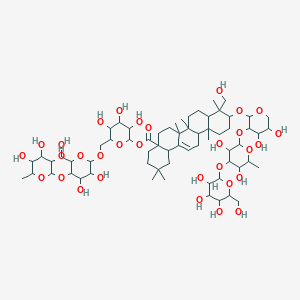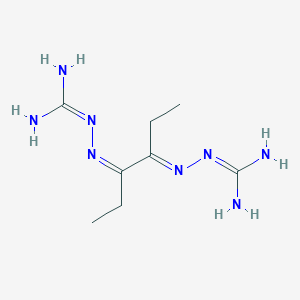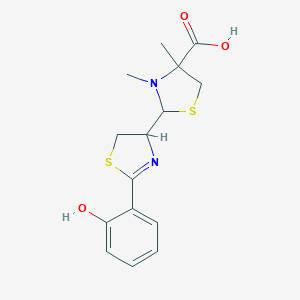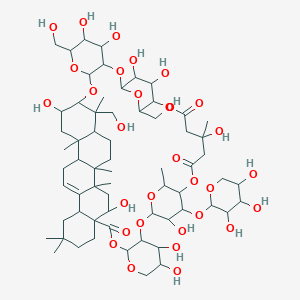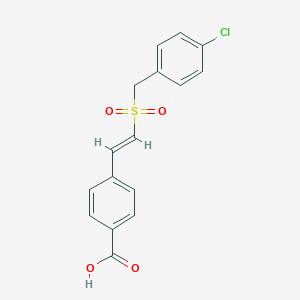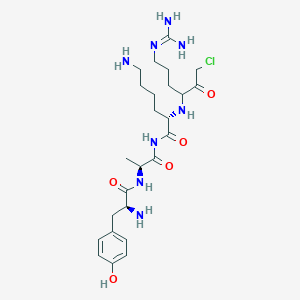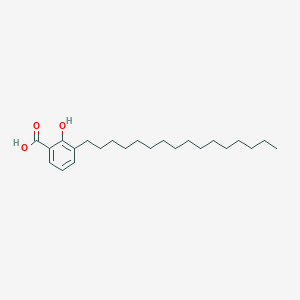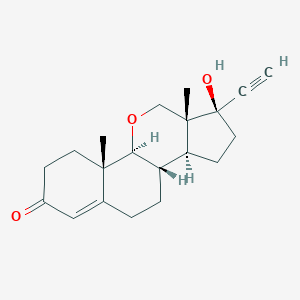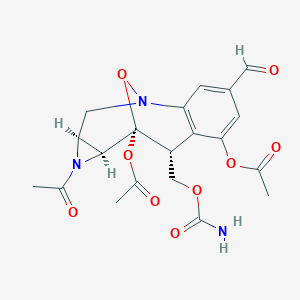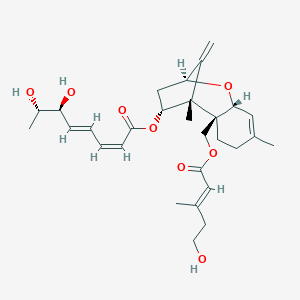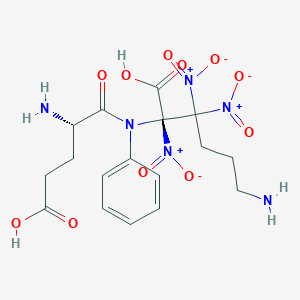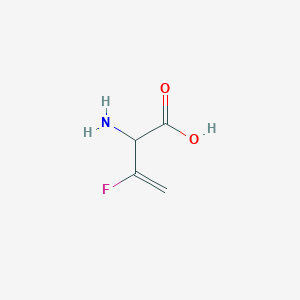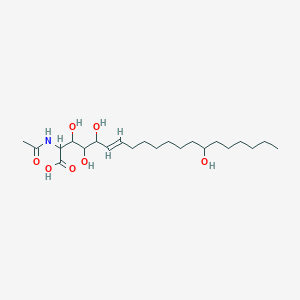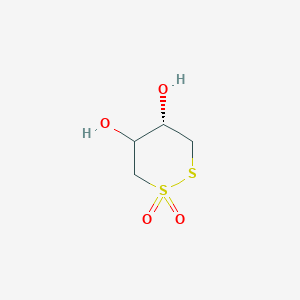
(4S)-1,1-dioxodithiane-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (4S)-1,1-dioxodithiane-4,5-diol can be synthesized through the oxidation of 1,2-dithiane-4,5-diol. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents and reactors designed to handle the specific reaction conditions required for the synthesis of dithiane derivatives .
Chemical Reactions Analysis
Types of Reactions: (4S)-1,1-dioxodithiane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding diol.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
Chemistry: (4S)-1,1-dioxodithiane-4,5-diol is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1,2-dithiane-4,5-diol, 1,1-dioxide, trans- involves its ability to undergo redox reactions, which can activate stress response genes and induce molecular stress responses . The compound’s molecular targets and pathways include the activation of stress response pathways and the modulation of redox-sensitive proteins .
Comparison with Similar Compounds
1,2-Dithiane-4,5-diol: A similar compound without the dioxide functionality.
1,4-Dithiane-2,5-diol: Another dithiane derivative with different substitution patterns.
Properties
CAS No. |
120586-50-7 |
|---|---|
Molecular Formula |
C4H8O4S2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
(4R,5R)-1,1-dioxodithiane-4,5-diol |
InChI |
InChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
HEDDKNPLYXIIDO-IMJSIDKUSA-N |
SMILES |
C1C(C(CS(=O)(=O)S1)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](CS(=O)(=O)S1)O)O |
Canonical SMILES |
C1C(C(CS(=O)(=O)S1)O)O |
Synonyms |
1,2-Dithiane-4,5-diol, 1,1-dioxide, trans- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


